5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide

Description

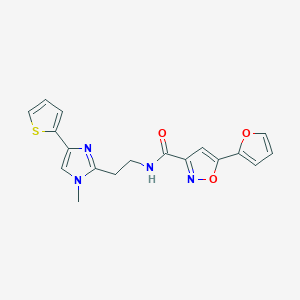

5-(Furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring three distinct aromatic systems: an isoxazole core, a furan substituent at position 5 of the isoxazole, and a 1-methyl-4-(thiophen-2-yl)imidazole moiety linked via an ethylamine bridge. The compound’s complexity arises from its multi-step synthesis, likely involving cyclization and coupling reactions similar to those described for analogous isoxazole derivatives .

Properties

IUPAC Name |

5-(furan-2-yl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-22-11-13(16-5-3-9-26-16)20-17(22)6-7-19-18(23)12-10-15(25-21-12)14-4-2-8-24-14/h2-5,8-11H,6-7H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPEKNSXFGTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of furan, thiophene, isoxazole, and imidazole moieties. Its molecular formula is with a molecular weight of approximately 305.36 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 20 |

| Escherichia coli | 15 | 30 |

| Candida albicans | 12 | 24 |

These results demonstrate that the compound exhibits promising antibacterial and antifungal properties, particularly against resistant strains like MRSA.

Anticancer Activity

The compound's anticancer potential was assessed through various in vitro studies on cancer cell lines. Notably, it showed cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 8.5 |

| MCF-7 | 6.3 |

| HeLa | 10.1 |

The observed IC50 values suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action.

The proposed mechanism of action involves the inhibition of key enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. Molecular docking studies indicate strong binding affinity to targets such as topoisomerase II and DNA polymerase.

Case Studies

-

Study on Antibacterial Activity :

A recent study published in MDPI reported that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections . -

Anticancer Study :

In research conducted on various cancer cell lines, the compound demonstrated selective cytotoxicity towards rapidly dividing cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

Comparison with Similar Compounds

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

- Core Structure: Shares the isoxazole-carboxamide backbone but substitutes the furan group with a 5-methylthiophene and a diethylaminophenyl group.

- Key Differences: The diethylaminophenyl group introduces strong electron-donating properties, enhancing solubility in polar solvents compared to the furan-containing target compound. Methylation of the thiophene (vs.

- Synthesis : Utilizes Oxone®-mediated cyclization, a method applicable to the target compound’s isoxazole formation .

4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles ()

- Core Structure : Replaces the isoxazole with a thiazole and incorporates fluorophenyl and triazole groups.

- Key Differences: Fluorine atoms enhance metabolic stability and membrane permeability compared to the sulfur-containing thiophene in the target compound. The planar conformation of these thiazoles (observed via crystallography) contrasts with the likely non-planar geometry of the target due to its ethylamine linker .

Functional Group Analysis

Furan vs. Thiophene Substituents

- Solubility : Thiophene’s hydrophobicity may reduce aqueous solubility relative to furan, though this is mitigated by the carboxamide group in the target compound.

Imidazole-Thiophene Moiety vs. Triazole-Fluorophenyl Systems

- Binding Interactions : The imidazole-thiophene system in the target compound offers dual hydrogen-bonding (imidazole) and π-π stacking (thiophene) capabilities, whereas triazole-fluorophenyl systems prioritize halogen bonding and steric bulk .

Research Findings and Hypothesized Structure-Activity Relationships (SAR)

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.